methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate
Description
Historical Development of Benzimidazole Research
The historical trajectory of benzimidazole research spans over 150 years, beginning with foundational discoveries in the late 19th century. Initially, benzimidazole was synthesized as 2,5-dimethyl-benzimidazole in 1872 by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration. The synthesis was subsequently refined by Ladenberg and Wundt in the 1870s, establishing the fundamental synthetic pathways that would later inform more sophisticated approaches.
The early 20th century marked a significant expansion in benzimidazole research, particularly following the 1940s when benzimidazole was speculated to act similarly to purines in providing biological responses. The first comprehensive investigation of benzimidazole's biological activity was reported in 1944, laying the groundwork for subsequent pharmacological studies. This period established the theoretical framework for understanding benzimidazole's potential as a biologically active scaffold.
A pivotal moment in benzimidazole research occurred when researchers at various institutions, including Brink and colleagues, discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12. This discovery revealed that some benzimidazole derivatives possessed vitamin B12-like activity, fundamentally altering the scientific community's perception of these compounds' therapeutic potential. The finding that benzimidazole forms an integral part of vitamin B12 structure provided compelling evidence for the scaffold's biological relevance.
The systematic development of benzimidazole chemistry continued through the mid-20th century, with significant advances in synthetic methodologies. Researchers developed various techniques for synthesizing 1- or 1,2-disubstituted benzimidazole derivatives by employing diverse moieties in various reaction environments. These synthetic innovations enabled the preparation of increasingly complex benzimidazole structures, including compounds with specific substitution patterns that would later prove crucial for pharmaceutical applications.
Significance of Benzimidazole as a Privileged Scaffold in Heterocyclic Chemistry
Benzimidazole has emerged as a privileged scaffold in medicinal chemistry due to its unique structural characteristics and remarkable versatility in drug development. The benzimidazole nucleus consists of a benzene ring fused to an imidazole ring at the 4,5-position, forming a bicyclic aromatic system with a molecular weight of 118.14 grams per mole. This compound appears as white tabular crystals and exhibits exceptional chemical stability, withstanding extreme conditions such as heating under pressure up to 270 degrees Celsius in concentrated sulfuric acid solution.
The privileged nature of benzimidazole stems from its physicochemical attributes, including hydrogen bond donor-acceptor efficiency, pi-pi stacking interactions, and hydrophobic interactions. These characteristics enable benzimidazole derivatives to bind with macromolecules efficiently, making them valuable scaffolds for drug design and discovery. The benzimidazole ring system's amphoteric nature, possessing both acidic and basic characteristics, contributes significantly to its versatility in biological systems.
Benzimidazole demonstrates remarkable chemical stability and flexibility, containing a hydrogen atom attached to nitrogen in the 1-position and forming tautomers upon interaction with aprotic solvents such as water or in the presence of multiple benzimidazole molecules. However, substitution at the nitrogen position prohibits the tautomerism process, allowing for precise control over the compound's chemical behavior. The weak basic nature of benzimidazole, with pKa values of 5.3 and 12.3 for pKa1 and pKa2 respectively, provides additional opportunities for modification and optimization.
The broad pharmacological significance of benzimidazole derivatives is evidenced by their diverse biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. This extensive range of activities has resulted in numerous approved pharmaceutical compounds incorporating the benzimidazole scaffold, including albendazole, mebendazole, thiabendazole as antihelmintics, omeprazole and lansoprazole as proton pump inhibitors, and candesartan cilexitil and telmisartan as antihypertensive agents.
Position of methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate in Chemical Literature
This compound represents a sophisticated example of contemporary benzimidazole derivative design, incorporating multiple strategic modifications to the basic benzimidazole framework. The compound is catalogued with Chemical Abstracts Service number 1415564-48-5 and molecular formula C16H14FN3O2, possessing a molecular weight of 299.30 grams per mole. This specific structural arrangement demonstrates the evolution of benzimidazole chemistry toward increasingly complex and targeted molecular designs.
The compound's nomenclature reflects its systematic chemical structure, with alternative designations including methyl 6-anilino-7-fluoro-3-methylbenzimidazole-5-carboxylate and various other systematic names. The presence of multiple functional groups within a single molecule exemplifies the modern approach to medicinal chemistry, where specific substitutions are incorporated to optimize particular properties or biological activities.
Contemporary chemical databases recognize this compound under multiple identification systems, including ChEMBL identifier CHEMBL4945569 and various proprietary catalog numbers from chemical suppliers. The compound's registration in major chemical databases indicates its significance in current research contexts and its availability for scientific investigation. The molecular structure has been computationally analyzed, revealing specific physicochemical properties including a topological polar surface area of 56.15 and a calculated logarithmic partition coefficient of 3.2426.
The structural complexity of this compound illustrates the sophisticated approach to modern benzimidazole derivative design. The incorporation of fluorine substitution at the 4-position, methyl substitution at the 1-position, phenylamino functionality at the 5-position, and carboxylate ester at the 6-position represents a deliberate strategy to modulate the compound's properties through specific structural modifications.
| Chemical Property | Value | Database Source |
|---|---|---|
| Molecular Formula | C16H14FN3O2 | PubChem |
| Molecular Weight | 299.30 g/mol | PubChem |
| CAS Registry Number | 1415564-48-5 | Multiple Databases |
| Topological Polar Surface Area | 56.15 Ų | ChemScene |
| Calculated LogP | 3.2426 | ChemScene |
| Hydrogen Bond Acceptors | 5 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 3 | ChemScene |
Overview of Related Substituted Benzimidazoles
The landscape of substituted benzimidazole derivatives encompasses a vast array of structural modifications, each designed to optimize specific properties or biological activities. Contemporary research has produced numerous benzimidazole analogs with varying substitution patterns, demonstrating the scaffold's remarkable adaptability for pharmaceutical applications. The synthesis of 5,6-dimethyl moiety-containing benzimidazoles represents one significant category of derivatives, accessed through established synthetic routes beginning with commercially available bisaniline derivatives.
Research into benzimidazole derivatives has revealed systematic approaches to structural modification, including alkylation of benzimidazole nitrogen atoms with substituted benzyl bromides and subsequent displacement reactions. These synthetic strategies have enabled the preparation of diverse analogs with specific substitution patterns, including compounds with amino and hydrogen derivatives prepared through alkylation of commercially available starting materials. The development of Suzuki coupling methodologies has further expanded the synthetic toolkit available for benzimidazole modification.
Fluorinated benzimidazole derivatives represent a particularly important class of compounds, exemplified by structures such as methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate. These fluorine-containing analogs demonstrate the strategic incorporation of halogen substituents to modulate compounds' pharmacological and physicochemical properties. The presence of fluorine often enhances metabolic stability and can significantly alter binding affinity to biological targets.
Recent investigations have focused on benzimidazole derivatives with specific therapeutic targets, including farnesoid X receptor antagonists featuring substituted benzimidazole scaffolds. These studies have identified structure-activity relationships within different regions of the benzimidazole framework, demonstrating how specific substitutions can enhance antagonist activity against particular molecular targets. Such research illustrates the continued evolution of benzimidazole chemistry toward increasingly sophisticated and targeted therapeutic applications.
The diversity of substituted benzimidazole derivatives continues to expand as researchers explore new synthetic methodologies and therapeutic applications. Microwave-assisted synthesis has emerged as an efficient approach for preparing benzimidazole scaffolds, accelerating reaction times from hours to minutes while maintaining comparable yields. These advances in synthetic methodology have facilitated the rapid exploration of structure-activity relationships and the identification of promising lead compounds for further development.
Contemporary benzimidazole research encompasses investigations into neuraminidase inhibitors, with studies examining both ester and carboxylic acid derivatives. These investigations have employed both conventional and microwave synthesis conditions, demonstrating the continued relevance of benzimidazole scaffolds in addressing current therapeutic challenges. The systematic evaluation of substitution patterns and their effects on biological activity continues to inform the rational design of new benzimidazole-based therapeutic agents.
Properties
IUPAC Name |
methyl 6-anilino-7-fluoro-3-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-20-9-18-15-12(20)8-11(16(21)22-2)14(13(15)17)19-10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGGOULHLAXMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128995 | |
| Record name | 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-48-5 | |
| Record name | 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is often used as a key intermediate or building block in the synthesis.
- Substituted aminobenzoates such as methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate have been employed as precursors for cyclization and further functionalization.
Cyclization to Form Benzimidazole Core
The benzimidazole ring is typically formed by cyclization of o-phenylenediamine derivatives or substituted aminobenzoates under acidic or dehydrating conditions. For example:
N-Methylation
- The nitrogen at position 1 of the benzimidazole is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- This step is critical to achieve the 1-methyl substitution, which influences biological activity and solubility.
Phenylamino Substitution
- The 5-position amino group is introduced or substituted with phenylamine (aniline) via nucleophilic aromatic substitution or amination reactions.
- This step may involve the displacement of a suitable leaving group or direct coupling with phenylamine under controlled conditions.
Esterification
- The carboxylic acid at position 6 is converted to the methyl ester either by starting from methyl ester precursors or by esterification of the acid using methanol and acid catalysts.
- Maintaining the ester group is essential for the compound's stability and activity.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of substituted aminobenzoate | Starting from 4-fluoro-5-nitrobenzoic acid derivatives | Introduction of fluorine and nitro groups |
| 2 | Reduction of nitro to amino group | Catalytic hydrogenation or chemical reduction | Formation of amino group at position 5 |
| 3 | Cyclization to benzimidazole | Heating with formic acid or polyphosphoric acid | Formation of benzimidazole ring |
| 4 | N-Methylation of benzimidazole nitrogen | Methyl iodide or dimethyl sulfate, base | Introduction of methyl group at N1 |
| 5 | Amination with phenylamine | Reaction with aniline under nucleophilic substitution conditions | Phenylamino substitution at position 5 |
| 6 | Esterification or retention of methyl ester | Methanol, acid catalyst or starting from methyl ester | Methyl ester at position 6 maintained or formed |
Analytical and Research Findings
- The synthetic intermediates and final compound are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.
- Fluorine substitution is confirmed by ^19F NMR, showing characteristic chemical shifts.
- The methylation step is monitored by ^1H NMR, with the methyl group on nitrogen appearing as a singlet.
- Phenylamino substitution is confirmed by aromatic proton signals and coupling constants in NMR spectra.
- Purity and identity are further validated by HPLC and melting point analysis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting material | Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate or substituted aminobenzoates | Readily available or synthesized from known precursors |
| Cyclization | Heating with formic acid or polyphosphoric acid, 100-150 °C | Efficient ring closure, retention of fluorine |
| N-Methylation | Methyl iodide, base (e.g., K2CO3), room temperature to reflux | High yield, selective methylation at N1 |
| Phenylamino substitution | Aniline, solvent (e.g., DMF), elevated temperature (80-120 °C) | Nucleophilic aromatic substitution or coupling |
| Esterification | Methanol, acid catalyst (e.g., H2SO4), reflux | Methyl ester formation or retention |
| Purification | Column chromatography, recrystallization | High purity product |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or phenylamino groups using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Pharmaceuticals: It can be used as a building block for the synthesis of various pharmaceutical drugs.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the benzimidazole core, altering electronic, steric, and solubility profiles.
Table 1: Comparative Analysis of Benzimidazole Derivatives
*Calculated based on similar compounds.
Stability and Commercial Availability
- Discontinuation Notes: The target compound is listed as "discontinued" in , suggesting challenges in synthesis or stability. In contrast, halogenated analogs () remain commercially available, indicating robust synthetic protocols.
- Storage Conditions : Derivatives like those in require long-term storage at controlled temperatures, hinting at sensitivity to degradation.
Biological Activity
Overview
Methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate (CAS No. 1415564-48-5) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₆H₁₄FN₃O₂
- Molecular Weight : 299.3 g/mol
- Structure : The compound features a benzimidazole core with a fluorine atom and a phenylamino group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may inhibit enzymes or receptors that play pivotal roles in various disease pathways, particularly in cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| U251 (glioblastoma) | 7.2 | Inhibition of cell proliferation through cell cycle arrest |
| MCF-7 (breast cancer) | 15.0 | Modulation of estrogen receptor activity |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Candida albicans | 0.039 |
These results indicate its potential application in treating infections caused by resistant strains .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its effectiveness in a live system.
- Combination Therapy : Research indicates that when used in conjunction with established chemotherapeutics, this compound enhances the overall therapeutic effect while reducing side effects associated with higher doses of traditional drugs.
Q & A
Q. Q1. What are the recommended synthetic routes for methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Condensation reactions : Substituted benzimidazole cores are formed by cyclizing o-phenylenediamine derivatives with carbonyl sources under acidic conditions. describes refluxing precursors (e.g., 1a-1c) in methanol with catalytic H₂SO₄ for 72 hours to yield methyl benzo[d]imidazole carboxylates .
- Functionalization : Introduce fluorine and phenylamino groups via nucleophilic substitution or palladium-catalyzed coupling. highlights similar fluorinated benzimidazole derivatives synthesized using bromo/fluoro aryl precursors .
- Characterization : Use IR for functional group analysis (e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for regiochemical confirmation, and HRMS for molecular ion validation (e.g., M+H⁺ or M+Na⁺ peaks) .
Q. Q2. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : ¹H NMR in DMSO-d₆ or CDCl₃ can confirm substituent positions (e.g., phenylamino protons at δ 7.2–7.8 ppm, methyl groups at δ 3.0–3.5 ppm). Compare with data from structurally analogous compounds in and .
- Mass Spectrometry : ESI-HRMS provides exact mass verification (theoretical vs. observed m/z).
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the 4-fluoro and phenylamino substituents influence the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Steric Effects : The 4-fluoro group may hinder nucleophilic attack at the adjacent position, while the bulky phenylamino moiety at C5 could restrict rotational freedom, impacting binding interactions (e.g., with enzymes or receptors).
- Electronic Effects : Fluorine’s electronegativity enhances electron withdrawal, polarizing the benzimidazole ring. This could modulate redox potential or ligand-receptor affinity. Computational studies (DFT) are recommended to map electrostatic potentials .
- Case Study : shows fluorinated benzimidazole-copper complexes catalyze dopamine oxidation, suggesting substituent-dependent redox activity .
Q. Q4. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- NMR Ambiguities : If proton splitting patterns conflict with expected regiochemistry (e.g., para vs. meta substitution on phenylamino), use 2D NMR (COSY, HSQC) to assign correlations. For example, NOESY can confirm spatial proximity between the methyl group and adjacent protons .
- Crystallographic Validation : If available, single-crystal X-ray diffraction (using SHELX programs, as in ) provides unambiguous confirmation of substituent positions and stereochemistry .
Q. Q5. How can researchers optimize synthetic yields for scale-up, particularly for the fluorination step?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) or organocatalysts for fluorination. reports MnO₂ or Ru complexes as effective oxidants for related imidazole syntheses .
- Solvent Optimization : Replace methanol with DMF or THF to improve solubility of hydrophobic intermediates. achieved >90% yields using methanol/H₂SO₄, but polar aprotic solvents may enhance fluorination efficiency .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
Mechanistic and Biological Questions
Q. Q6. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or enzyme modulator?
Methodological Answer:
- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values.
- Enzyme Inhibition : Test activity against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. notes benzimidazole derivatives often exhibit CYP modulation .
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins. highlights docking workflows for benzimidazole-carbohydrazide derivatives .
Q. Q7. How can metabolic stability and toxicity be assessed preclinically?
Methodological Answer:
- Hepatic Microsomal Assays : Incubate the compound with human liver microsomes (HLM) to measure t₁/₂ and identify major metabolites via LC-MS/MS.
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to determine CC₅₀ values.
- hERG Binding Assay : Patch-clamp studies evaluate cardiac toxicity risks by assessing hERG channel inhibition.
Data Contradictions and Troubleshooting
Q. Q8. How to address discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
- Purity Verification : Re-crystallize the compound from ethanol/water and re-measure physical properties. reports melting points for analogous compounds (e.g., 128–130°C for cyclohexyl derivatives) .
- Batch Variability : Characterize multiple synthetic batches to distinguish intrinsic properties from artifacts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
